2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol
Description
2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core linked via a sulfanyl (-S-) bridge to a 1,2,4-oxadiazole ring substituted with a 2,3-dimethoxyphenyl group. The pyrimidine moiety is further substituted with methyl groups at positions 5 and 6 and a hydroxyl group at position 2. Its crystallographic characterization likely employs programs within the SHELX suite, which is widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-9-10(2)18-17(20-16(9)22)26-8-13-19-15(21-25-13)11-6-5-7-12(23-3)14(11)24-4/h5-7H,8H2,1-4H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTYJRHVYGHEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=C(C(=CC=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects and mechanisms of action based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be depicted as follows:
Key properties include:
- Molecular Weight : 334.39 g/mol
- LogP : 3.3832
- Hydrogen Bond Acceptors : 8
- Polar Surface Area : 67.913 Ų
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing primarily on its anticancer properties and effects on specific biological pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- PANC-1 (pancreatic cancer)
In vitro assays demonstrated that the compound exhibits dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported IC50 values of 0.65 µM for MCF-7 cells and 2.41 µM for HeLa cells .
The mechanisms underlying the biological activity of this compound appear to involve several pathways:
- Inhibition of Carbonic Anhydrases : The compound selectively inhibits certain isoforms of carbonic anhydrases (hCA IX and hCA II), which are implicated in tumor growth and metastasis.
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects .
- Cell Cycle Arrest : Studies indicate that the compound may cause cell cycle arrest at the G1 phase, thereby inhibiting cell division and proliferation .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.65 | Apoptosis induction |
| Cytotoxicity | HeLa | 2.41 | Cell cycle arrest |
| Inhibition | PANC-1 | 1.5 | Inhibition of hCA IX |
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of the compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor volume compared to control groups treated with vehicle alone .
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the molecular mechanisms by which the compound exerts its effects. The study utilized Western blot analysis to assess changes in protein expression associated with apoptosis and cell cycle regulation, confirming upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
Key Observations:
Substituent Effects: The 2,3-dimethoxyphenyl group in the target compound may enhance solubility or π-π stacking interactions compared to the 4-methylphenyl group in the analogue.
Ring Saturation : The dihydropyrimidine in the analogue introduces conformational flexibility, which might influence pharmacokinetic properties like metabolic stability.
Functional Groups : The hydroxyl group in the target compound could participate in hydrogen bonding, a feature absent in the thione-containing analogue.
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest hypotheses for further study:
- Synthetic Accessibility : The presence of methoxy groups may complicate synthesis compared to methyl-substituted analogues, requiring protective group strategies .
- Crystallographic Analysis : SHELX programs (e.g., SHELXL, SHELXS) are critical for resolving the stereochemical and packing features of such complex heterocycles .
- Biological Relevance : Pyrimidine-oxadiazole hybrids are explored for antimicrobial and anti-inflammatory activities. The target compound’s hydroxyl group could mimic natural substrates in enzyme-binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
